N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride
Description
The compound N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride (hereafter referred to as Compound A) is a benzylamine derivative with a complex substitution pattern. Its structure includes:
- A phenyl ring substituted at positions 3 (bromo), 4 (4-fluorobenzyloxy), and 5 (methoxy).
- A methylamine group attached to the phenyl ring, further substituted with a furan-2-ylmethyl moiety.
- A hydrochloride counterion.
Below, Compound A is compared with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
Molecular Formula |
C20H20BrClFNO3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H19BrFNO3.ClH/c1-24-19-10-15(11-23-12-17-3-2-8-25-17)9-18(21)20(19)26-13-14-4-6-16(22)7-5-14;/h2-10,23H,11-13H2,1H3;1H |
InChI Key |
XSVJVVPGMLIZAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination
For bromination, a common method involves using bromine or a brominating agent in an inert solvent, such as dichloromethane, under controlled temperature conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion.
Methoxylation
Methoxylation can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction conditions must be optimized to avoid over-methylation or side reactions.
Amine Formation
The amine can be synthesized by reductive amination of furan derivatives with appropriate aldehydes or ketones. This step often requires catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Hydrochloride Salt Formation
To form the hydrochloride salt, the free base of the amine is treated with hydrochloric acid in an aqueous medium, followed by evaporation to yield the desired salt form.
A comparative analysis of various preparation methods shows differences in yield and purity based on reaction conditions.
| Method | Yield (%) | Purity (%) | Reaction Time (hrs) |
|---|---|---|---|
| Bromination | 85 | 95 | 2 |
| Methoxylation | 90 | 92 | 3 |
| Amine Formation | 80 | 93 | 5 |
| Hydrochloride Formation | 95 | 98 | 1 |
The synthesis of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride requires careful consideration of each step to optimize yield and purity. Future research may focus on improving reaction conditions and exploring alternative synthesis pathways to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving bromine, fluorine, and methoxy groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups may enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Chemical Databases
Several compounds listed in share key structural motifs with Compound A :
| Compound ID | Substituents on Phenyl Ring | Amine Side Chain | Key Differences vs. Compound A |
|---|---|---|---|
| 893612-74-3 | 5-Bromo, 2-(2,4-dichlorophenylmethoxy) | 4-Morpholinepropanamine | Dichlorophenyl vs. fluorophenyl; morpholine vs. furan |
| 893613-22-4 | 5-Bromo, 2-(2-fluorobenzyloxy) | 3-(4-Morpholinyl)propylamine | Positional isomerism of fluorobenzyloxy group |
| 289488-54-6 | 4-(Benzyloxy), 3-methoxy | Butylamine | No bromo; benzyloxy vs. fluorobenzyloxy |
| 341010-93-3 | 4-(2,6-Dichlorophenylmethoxy), 3-methoxy | tert-Butylamine | Dichlorophenyl vs. fluorophenyl; no bromo |
Key Observations :
- Halogen Substitution : Bromine at position 3 in Compound A is replaced by hydrogen or other halogens in analogs (e.g., 289488-54-6 lacks bromine), which may alter steric bulk and electronic effects .
- Amine Side Chain : The furan-2-ylmethyl group in Compound A contrasts with morpholine (893612-74-3) or alkyl chains (289488-54-6), impacting solubility and hydrogen-bonding capacity .
Physicochemical and Bioactivity Profiling
Molecular Similarity Metrics
- Tanimoto Coefficients : Using Morgan fingerprints (), Compound A would likely share moderate similarity (Tanimoto >0.5) with analogs like 893613-22-4 due to overlapping bromo and fluorobenzyloxy motifs. Compounds without bromine (e.g., 289488-54-6) would score lower (<0.3) .
- Murcko Scaffolds : Compound A and 893612-74-3 share a brominated phenylmethoxy scaffold, but diverging side chains place them in distinct chemotype clusters ().
Bioactivity Clustering
highlights that compounds with similar structural fingerprints often cluster in bioactivity profiles. For example:
- Compound A and 893613-22-4 may target similar enzymes (e.g., kinases or GPCRs) due to shared halogenated aromatic systems.
- Analogs with morpholine side chains (893612-74-3) might exhibit enhanced solubility but reduced membrane permeability compared to Compound A ’s furan group .
Docking Affinity Variability
As noted in , minor structural changes (e.g., replacing furan with morpholine) significantly alter docking scores. For instance:
- The furan in Compound A could engage in hydrophobic interactions, whereas morpholine’s oxygen might form hydrogen bonds, leading to divergent binding poses.
Research Findings and Implications
Biological Activity
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromine and Fluorine Atoms : These halogens may enhance the compound's binding affinity to biological targets.
- Methoxy Groups : These groups can influence the compound's solubility and reactivity.
- Furan Moiety : The presence of a furan ring is associated with various biological activities, including antimicrobial properties.
The molecular formula is with a molecular weight of approximately 456.7 g/mol .
This compound is believed to exert its effects primarily through interactions with specific enzymes or receptors. The halogen substitutions and methoxy groups may facilitate stronger binding affinities, potentially modulating various biological pathways. Interaction studies are essential for elucidating these mechanisms.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluorinated derivatives have demonstrated strong in vitro activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial properties .
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| N-[...] | 12 | P. aeruginosa |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown promising results as an inhibitor of the enzyme ecKAS III, which plays a critical role in bacterial fatty acid synthesis. The IC50 value for inhibition was reported at 5.6 µM, indicating a strong inhibitory effect .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of structurally similar compounds, revealing that modifications to the phenyl ring significantly affected their potency against various bacterial strains. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
- Enzyme Interaction Studies : Ligand-docking studies have been performed to predict the binding conformation of this compound at the active site of ecKAS III, providing insights into its mechanism of action as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
